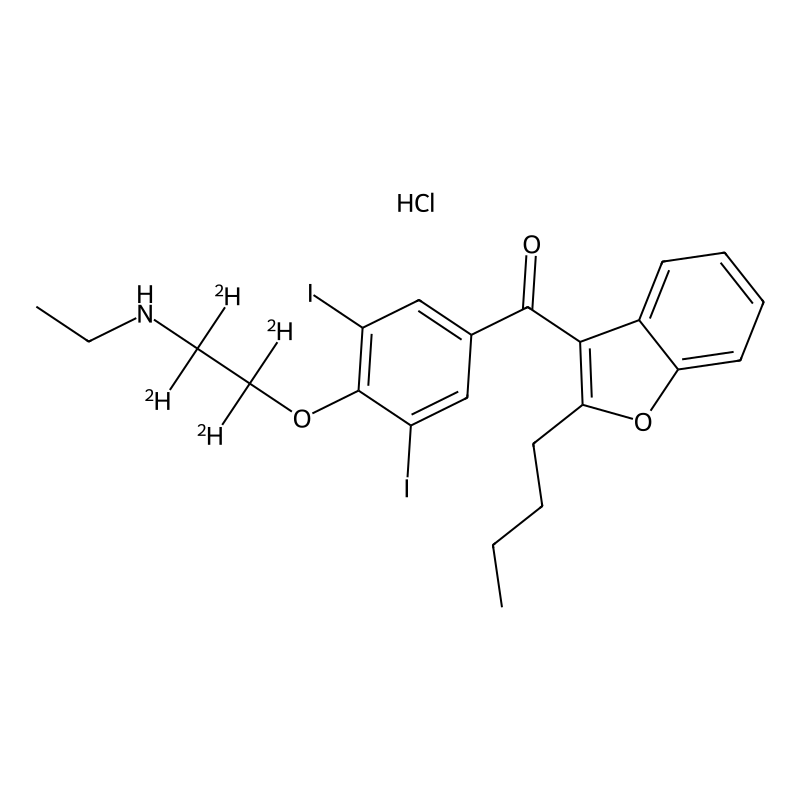Desethyl Amiodarone-d4 Hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Investigating Amiodarone Metabolism
Desethyl Amiodarone-d4 Hydrochloride is the deuterium-labeled version of Desethyl Amiodarone Hydrochloride. Desethyl Amiodarone Hydrochloride is a major metabolite of Amiodarone, a well-known antiarrhythmic drug []. The human body naturally breaks down Amiodarone into Desethyl Amiodarone, and studying this process is crucial for understanding the drug's efficacy and potential side effects.
The "d4" part of the name refers to the presence of four deuterium atoms (a heavier isotope of hydrogen) within the molecule []. These deuterium atoms act as a tracer, allowing researchers to distinguish between the original Amiodarone and the Desethyl Amiodarone metabolite in biological samples. This distinction is vital for precisely measuring the rate and extent of Amiodarone metabolism within the body.
Pharmacokinetic and Pharmacodynamic Studies
Desethyl Amiodarone-d4 Hydrochloride is a valuable tool in pharmacokinetic and pharmacodynamic studies. Pharmacokinetics explores how the body absorbs, distributes, metabolizes, and excretes drugs. Pharmacodynamics investigates how drugs exert their effects on the body [].
Desethyl Amiodarone-d4 Hydrochloride is a deuterated analog of desethylamiodarone, which is a primary metabolite of the antiarrhythmic drug amiodarone. This compound is utilized primarily in pharmacokinetic studies due to its stable isotope labeling, which allows for precise tracking in biological systems. Its chemical formula is C13H8ClF2N2O3 and it possesses a molecular weight of approximately 304.76 g/mol. The deuteration enhances its stability and reduces background noise in mass spectrometry analyses, making it an essential tool in drug metabolism research.
d4-DEA itself doesn't have a known mechanism of action. Its primary purpose is as a tracer molecule to study the metabolism of DEA. Since DEA inherits some of Amiodarone's properties, it likely acts on potassium channels in the heart, influencing electrical activity []. However, further research is needed to fully understand DEA's specific mechanism.
Desethyl Amiodarone-d4 Hydrochloride exhibits significant biological activity as it mirrors the effects of its parent compound, amiodarone. It is known to influence ion channels and has been shown to affect cardiac rhythm by prolonging the action potential duration. Furthermore, studies indicate that desethylamiodarone can inhibit various cytochrome P450 enzymes, particularly CYP1A1 and CYP3A4, which are crucial for drug metabolism . This inhibition can lead to altered pharmacokinetics of co-administered drugs, highlighting the importance of understanding its interactions within biological systems.
The synthesis of Desethyl Amiodarone-d4 Hydrochloride typically involves several steps:
- Starting Material: The process begins with amiodarone as a precursor.
- Deuteration: Deuterated reagents are utilized to replace specific hydrogen atoms with deuterium, enhancing the compound's mass spectrometric properties.
- Hydrochloride Formation: The final step involves the formation of hydrochloride salt to increase solubility and stability.
The synthesis process must be carefully controlled to ensure high purity and yield of the desired compound.
Desethyl Amiodarone-d4 Hydrochloride is primarily used in:
- Pharmacokinetic Studies: Its stable isotope labeling makes it ideal for tracing metabolic pathways in vivo.
- Drug Interaction Research: Understanding how desethylamiodarone interacts with other medications helps in predicting drug-drug interactions.
- Toxicology Assessments: Evaluating the toxicological profile of amiodarone and its metabolites in various biological models.
Interaction studies involving Desethyl Amiodarone-d4 Hydrochloride have revealed its role as an inhibitor of cytochrome P450 enzymes. Specifically, it has been shown to significantly inhibit CYP1A1 and CYP3A4, leading to altered metabolism of other drugs that are substrates for these enzymes . Such interactions underscore the compound's importance in evaluating potential drug interactions during clinical therapies.
Several compounds share structural or functional similarities with Desethyl Amiodarone-d4 Hydrochloride. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Amiodarone | High | Parent compound; broader spectrum of action |
| Desethyl Amiodarone | Moderate | Primary metabolite; less potent than amiodarone |
| N-Desethylamiodarone | High | Non-deuterated analog; used for standard comparisons |
| Dronedarone | Moderate | Structural modifications improve safety profile |
Each of these compounds has distinct properties that influence their therapeutic applications and metabolic pathways, with Desethyl Amiodarone-d4 Hydrochloride being particularly valuable in research settings due to its isotopic labeling.








